
Triethylgermyl--tris(trifluoromethyl)germyl (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) is a chemical compound that belongs to the class of organogermanium compounds. It is characterized by the presence of both triethylgermyl and tris(trifluoromethyl)germyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) typically involves the reaction of triethylgermane with tris(trifluoromethyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(trifluoromethyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
科学研究应用
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for drug development and other pharmaceutical applications.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components
作用机制
The mechanism of action of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic reactions, influencing the rate and outcome of chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
相似化合物的比较
Similar Compounds
Similar compounds to Triethylgermyl–tris(trifluoromethyl)germyl (1/1) include other organogermanium compounds such as:
- Triethylgermane
- Tris(trifluoromethyl)germane
- Trifluoromethylated germanium compounds
Uniqueness
What sets Triethylgermyl–tris(trifluoromethyl)germyl (1/1) apart from these similar compounds is its unique combination of triethylgermyl and tris(trifluoromethyl)germyl groups. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic and industrial applications .
属性
| 82471-43-0 | |
分子式 |
C9H15F9Ge2 |
分子量 |
439.5 g/mol |
InChI |
InChI=1S/C6H15Ge.C3F9Ge/c1-4-7(5-2)6-3;4-1(5,6)13(2(7,8)9)3(10,11)12/h4-6H2,1-3H3; |
InChI 键 |
LMEZEHGEIJMQLR-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)CC.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


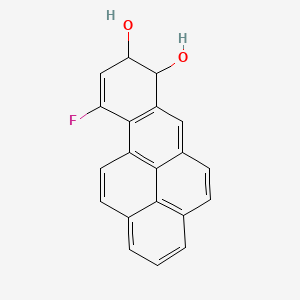
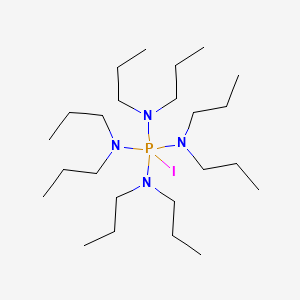
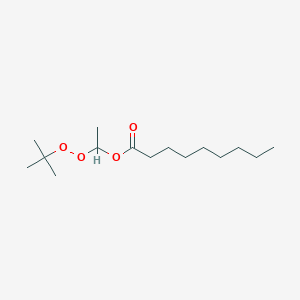
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
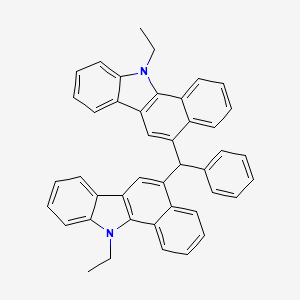
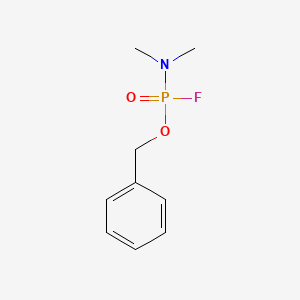
methanone](/img/structure/B14415746.png)
